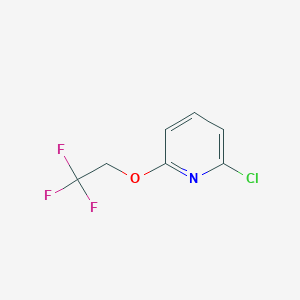

2-(2,2,2-Trifluoroethoxy)-6-chloropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,2,2-Trifluoroethoxy)-6-chloropyridine is a chemical compound that features a pyridine ring substituted with a trifluoroethoxy group at the 2-position and a chlorine atom at the 6-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine typically involves the reaction of 2,6-dichloropyridine with 2,2,2-trifluoroethanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom at the 2-position with the trifluoroethoxy group. Common bases used in this reaction include sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,2,2-Trifluoroethoxy)-6-chloropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Coupling Reactions: Palladium or nickel catalysts are often employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-(2,2,2-trifluoroethoxy)-6-aminopyridine derivative .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been identified as a valuable intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to act as a precursor for the development of novel therapeutic agents.

Case Study: Antiparasitic Agents

Research has shown that derivatives of pyridine compounds can inhibit enzymes crucial for the survival of parasites such as Trypanosoma brucei, the causative agent of African sleeping sickness. A study highlighted the potential of pyridineamine derivatives to selectively inhibit T. brucei AdoMetDC, suggesting that similar derivatives could be synthesized from 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine .

Agrochemicals

The compound serves as an important building block in the synthesis of agrochemicals. Its halogenated structure enhances biological activity against pests and pathogens.

Case Study: Insecticides and Fungicides

Research indicates that halogenated pyridines exhibit potent insecticidal and fungicidal properties. For instance, compounds derived from chlorinated pyridines have shown effectiveness against various agricultural pests and fungi . The synthesis of 2-amino-trifluoromethyl-halogenopyridines has been linked to improved efficacy in controlling agricultural pathogens .

Material Science

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of functional materials with specific electronic or optical properties.

Case Study: Ligands in Coordination Chemistry

The compound's ability to coordinate with metal ions has been explored in the development of ligands for catalytic processes. Research has shown that pyridine-based ligands can enhance catalytic activity due to their electron-withdrawing properties . This application is particularly relevant in the synthesis of complex organic molecules where metal catalysis plays a crucial role.

Data Tables

To provide a clearer understanding of the applications and research findings related to this compound, the following tables summarize key insights:

Mécanisme D'action

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2,2,2-Trifluoroethoxy)-4-chloropyridine

- 2-(2,2,2-Trifluoroethoxy)-6-bromopyridine

- 2-(2,2,2-Trifluoroethoxy)-3-chloropyridine

Uniqueness

2-(2,2,2-Trifluoroethoxy)-6-chloropyridine is unique due to the specific positioning of the trifluoroethoxy and chlorine substituents on the pyridine ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .

Activité Biologique

2-(2,2,2-Trifluoroethoxy)-6-chloropyridine is a chemical compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and potential applications in medicine.

Chemical Structure and Properties

The compound this compound can be represented by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C8H7ClF3NO |

| Canonical SMILES | CCOC(C(F)(F)F)C1=CC(=NC=C1)Cl |

| Molecular Weight | 225.60 g/mol |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study focusing on its efficacy against various bacterial strains, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For instance, it showed effective inhibition against Staphylococcus aureus , with MIC values reported as low as 16 µM .

Table 1: Antimicrobial Activity Against Bacterial Strains

The mechanism by which this compound exerts its antimicrobial effects involves disruption of bacterial cell membranes and interference with essential metabolic pathways. It is believed that the trifluoroethoxy group enhances lipophilicity, allowing better penetration into bacterial cells and subsequent disruption of cellular functions .

Study on Antibacterial Efficacy

A comprehensive study was conducted to evaluate the antibacterial efficacy of various fluoroaryl compounds, including this compound. The results indicated a strong correlation between structural modifications and antibacterial potency. The introduction of fluorinated groups significantly improved the activity against resistant strains of bacteria .

In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic potential of this compound. Animal models treated with this compound showed reduced bacterial load and improved survival rates compared to untreated controls. These findings suggest that this compound could be a promising candidate for further development into a therapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored in several studies. Modifications to the pyridine ring and the introduction of different substituents were found to significantly influence biological activity. For instance:

- Fluorination : Enhances antimicrobial activity.

- Chloro Substitution : Plays a critical role in receptor binding affinity.

Propriétés

IUPAC Name |

2-chloro-6-(2,2,2-trifluoroethoxy)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-5-2-1-3-6(12-5)13-4-7(9,10)11/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMSUQXNPIXZQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.